2,3-dimethoxy-N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]benzamide
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Overview
Description
2,3-dimethoxy-N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]benzamide is a benzamide derivative known for its diverse applications in various fields such as chemistry, biology, and medicine. Benzamides are a significant class of amide compounds widely used in medical, industrial, and biological sectors due to their versatile properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-dimethoxy-N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]benzamide typically involves starting from 2,3-dimethoxybenzoic acid or its derivatives. The process includes the following steps:
Formation of the amide bond: This is achieved by reacting 2,3-dimethoxybenzoic acid with an amine derivative under suitable conditions.
Purification: The obtained products are purified using techniques such as IR, 1H NMR, 13C NMR spectroscopic, and elemental methods.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2,3-dimethoxy-N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]benzamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
2,3-dimethoxy-N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]benzamide has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of other complex molecules.
Biology: Studied for its potential biological activities, such as antioxidant and antibacterial properties.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other industrial products.
Mechanism of Action
The mechanism of action of 2,3-dimethoxy-N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]benzamide involves its interaction with specific molecular targets and pathways. For instance, its antioxidant activity may be attributed to its ability to scavenge free radicals and chelate metal ions . The compound’s antibacterial activity may involve the inhibition of bacterial cell wall synthesis or disruption of bacterial cell membranes .
Comparison with Similar Compounds
Similar Compounds
2,3-dimethoxy-5-methyl-6-pentyl-1,4-benzoquinone: Known for its antioxidant properties.
4,5-dimethoxy-2-(1H-pyrrol-1-yl)-N-(1,3-thiazol-2-yl)benzamide: Studied for its potential biological activities.
Uniqueness
2,3-dimethoxy-N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]benzamide stands out due to its unique combination of structural features and diverse applications. Its specific substitution pattern and functional groups contribute to its distinct chemical and biological properties.
Properties
IUPAC Name |
2,3-dimethoxy-N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O4/c1-14-13-15(10-11-17(14)23-12-5-4-9-19(23)24)22-21(25)16-7-6-8-18(26-2)20(16)27-3/h6-8,10-11,13H,4-5,9,12H2,1-3H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLXBNUUQSYVYTD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)C2=C(C(=CC=C2)OC)OC)N3CCCCC3=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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